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molecular formula C15H12 B110197 9-Methylanthracene CAS No. 779-02-2

9-Methylanthracene

Cat. No. B110197
M. Wt: 192.25 g/mol
InChI Key: CPGPAVAKSZHMBP-UHFFFAOYSA-N
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Patent
US04629821

Procedure details

9-methyl anthracene was reacted with formalin and HCl in glacial acetic acid to produce the starting material 9-(chloromethyl)-10-methylanthracene (0.44 gms). The 9-(chloromethyl-10-methyl anthracene (0.44 gms.) was dissolved in 10 mls of dioxane with heating to 70° C. Stannous chloride dihydrate (0.412 gms) was added and the mixture was reacted with stirring at 70° C. for 40 minutes under nitrogen gas. The reaction was then cooled and the solution quenched with methanol. The solution was filtered to remove the methyl lepidopterene. This solid was then redissolved in methylene chloride and filtered to remove any insoluble material. The methylene chloride solution of the lepidopterene was quenched with methanol to precipitate the lepidopterene and filtered to remove the material. 0.2 grams of a colorless, crystalline solid were obtained. (See also H.-D. Becker, J.Org.Chem., 44, 1337(1979)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[C:8](C=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.C=O.[ClH:18].[C:19](O)(=O)[CH3:20]>>[Cl:18][CH2:1][C:2]1[C:3]2[C:8]([C:19]([CH3:20])=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C2=CC=CC=C2C(=C2C=CC=CC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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